While specific synthetic procedures for 4-oxo-4-(piperazin-1-yl)butyric acid are not detailed in the provided abstracts, its synthesis likely involves standard peptide coupling methodologies. A simplified synthesis scheme for an RGDF-peptidomimetic utilizing 4-oxo-4-(piperazin-1-yl)butyric acid as an arginine mimetic is mentioned []. This suggests the use of this compound in constructing larger peptide-like molecules.
The provided abstracts primarily highlight the incorporation of 4-oxo-4-(piperazin-1-yl)butyric acid into larger peptide-like structures through peptide coupling reactions [, ]. These reactions likely involve activating the carboxylic acid group of 4-oxo-4-(piperazin-1-yl)butyric acid to react with an amine group of another molecule, forming an amide bond.
The mechanism of action for 4-oxo-4-(piperazin-1-yl)butyric acid is described in the context of its incorporation into RGDF-peptidomimetics. These peptidomimetics function as fibrinogen receptor antagonists [, ].
Fibrinogen receptors (integrin αIIbβ3) on platelets play a crucial role in platelet aggregation, a vital process in blood clotting. RGDF-peptidomimetics containing 4-oxo-4-(piperazin-1-yl)butyric acid can competitively bind to these receptors, preventing fibrinogen from binding and thereby inhibiting platelet aggregation [].
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4